Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Mechanism of Action
Target of Action
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
It is known that 2-methylimidazo[1,2-a]pyridine, a related compound, interacts with bromine and iodine, leading to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been shown to possess a broad range of biological activity, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions . One common method involves the reaction of 2-aminopyridine with methyl acetoacetate under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the ester functional group.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with different chemical properties.
Uniqueness: Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDHMQIRNWVJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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